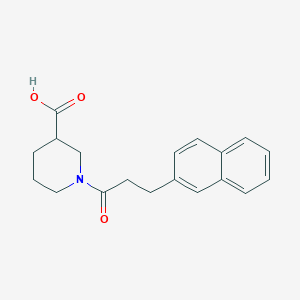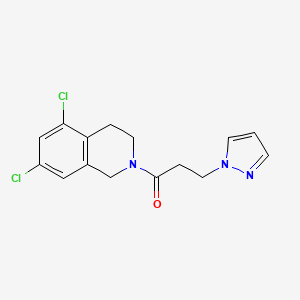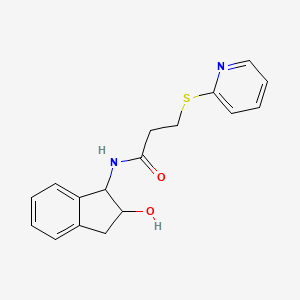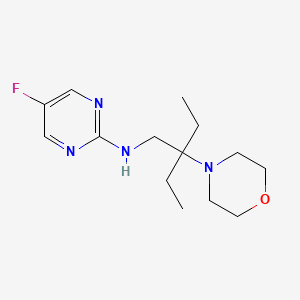![molecular formula C13H21NO3 B7640173 2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid, also known as CBAA, is a synthetic compound that has gained attention in scientific research due to its potential use as a drug lead compound. CBAA has been studied for its ability to target certain receptors in the human body, which could lead to the development of new drugs for various diseases.
Mecanismo De Acción
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid binds to the PPAR receptor and activates it, leading to changes in gene expression and cellular processes. This can result in various physiological effects, such as anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has anti-cancer properties by inducing cell death in cancer cells. This compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, such as its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid research, including further studies on its anti-inflammatory and anti-cancer properties. It could also be studied for its potential use in treating neurological disorders, such as Parkinson's disease. Additionally, research could focus on developing analogs of this compound with improved properties, such as increased solubility and potency.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research for its potential use as a drug lead compound. It has been shown to target specific receptors and has various biochemical and physiological effects. Further research is needed to fully understand its potential applications and develop analogs with improved properties.
Métodos De Síntesis
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid can be synthesized through a multi-step process starting with cyclohexylamine and cyclobutanecarboxylic acid. The reaction involves the use of various reagents and solvents, such as acetic anhydride and dichloromethane. The final product is obtained through purification and isolation techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid has been studied for its potential use as a drug lead compound in various areas of research, including cancer, inflammation, and neurological disorders. It has been shown to target specific receptors, such as the peroxisome proliferator-activated receptor (PPAR), which is involved in regulating various physiological processes.
Propiedades
IUPAC Name |
2-[cyclobutanecarbonyl(cyclohexyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(16)9-14(11-7-2-1-3-8-11)13(17)10-5-4-6-10/h10-11H,1-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSWDOSXRXXOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)



![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)

![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)
